

# Physicochemical properties of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

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## Compound of Interest

**Compound Name:** 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

**Cat. No.:** B1271578

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An In-depth Technical Guide on the Physicochemical Properties of **6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine**

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound **6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

## Introduction

**6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine** is a brominated derivative of the imidazo[4,5-b]pyridine scaffold. This core structure is a bioisostere of purine, which allows it to interact with a wide range of biological targets, making its derivatives promising candidates for drug discovery. The imidazo[4,5-b]pyridine nucleus is a key feature in numerous compounds investigated for their potential therapeutic applications, including antiviral, antimitotic, and anticancer activities. This guide summarizes the known physicochemical data, details experimental protocols for its synthesis and characterization, and outlines a workflow for biological evaluation.

It is important to note that 6-Bromo-2-methyl-imidazo[4,5-b]pyridine can exist in different tautomeric forms, most commonly the 1H, 3H, and 4H tautomers.<sup>[1]</sup> This guide focuses on the

compound generally identified by CAS number 42869-47-6.

## Physicochemical Properties

The fundamental physicochemical properties of **6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine** are summarized below. This data is crucial for its handling, formulation, and interpretation of biological activity.

## Core Properties

A compilation of the key quantitative and qualitative properties is presented in Table 1.

Property	Value	Source(s)
Appearance	White to Off-White Solid	<a href="#">[2]</a>
Melting Point	278-295 °C	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	212.05 g/mol	<a href="#">[1]</a>
Solubility	Slightly soluble in Chloroform and Methanol (data for a related compound)	<a href="#">[2]</a>
Predicted XlogP	1.8	<a href="#">[3]</a>
pKa	Data not readily available in cited literature.	
Storage	2-8°C, under inert atmosphere	<a href="#">[1]</a> <a href="#">[2]</a>

## Chemical Identifiers

For unambiguous identification, a list of standard chemical identifiers is provided in Table 2.

Identifier Type	Value	Source(s)
CAS Number	42869-47-6	<a href="#">[1]</a>
Synonyms	6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, 6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine	<a href="#">[1]</a>
InChI	1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3, (H,9,10,11)	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	UQGVKOABQVMENO-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	Cc1nc2ncc(Br)cc2[nH]1	<a href="#">[1]</a> <a href="#">[3]</a>
PubChem Substance ID	329767230	<a href="#">[1]</a>
MDL Number	MFCD08669469	<a href="#">[1]</a>

## Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of **6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine**.

### Synthesis Protocol: Cyclocondensation

A common and effective method for synthesizing the title compound involves the cyclocondensation of a substituted diaminopyridine with a suitable reagent. The following protocol is based on a documented procedure.[\[4\]](#)

Materials:

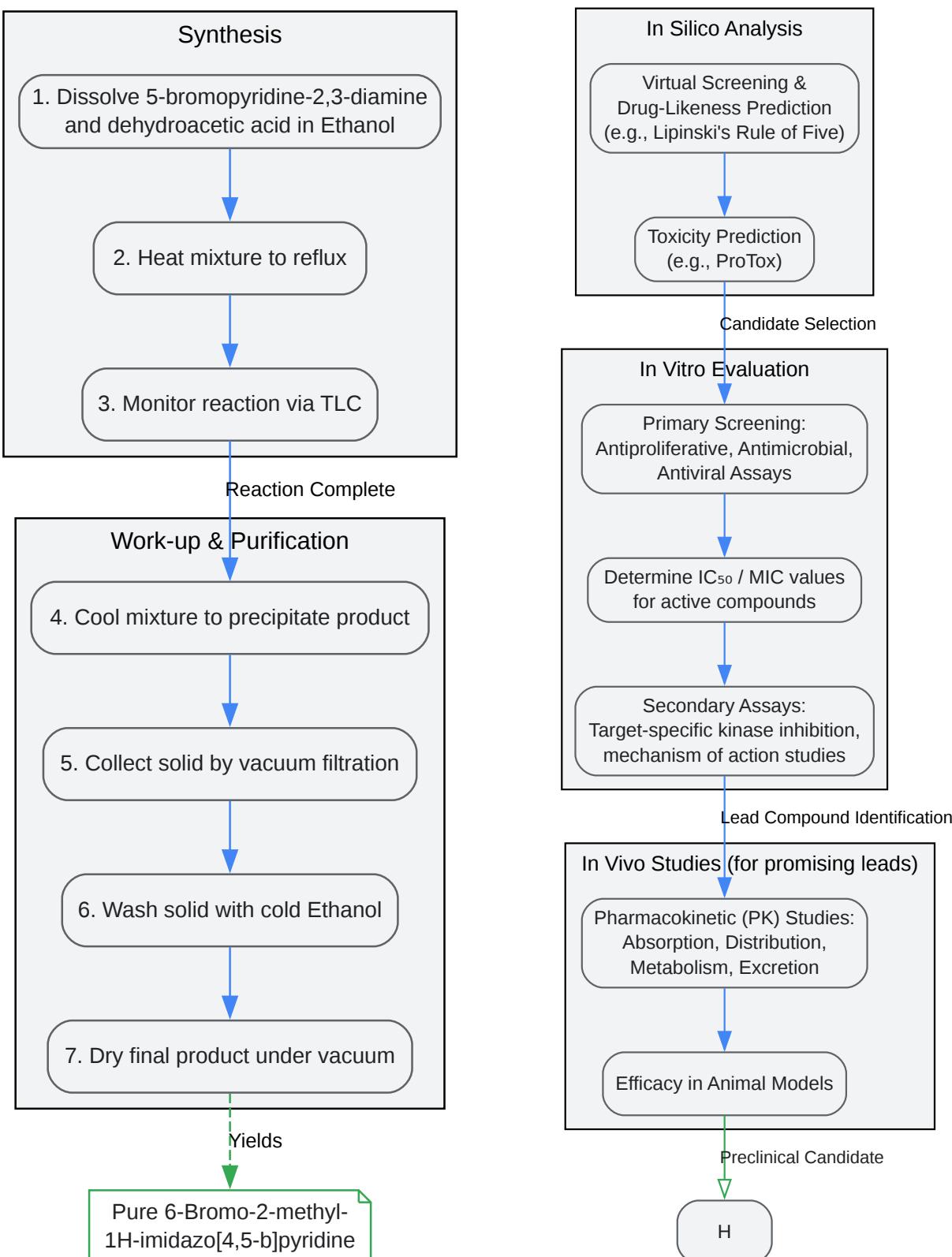
- 5-Bromopyridine-2,3-diamine
- Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)
- Ethanol

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus

**Procedure:**

- To a solution of 5-bromopyridine-2,3-diamine (1.0 equivalent) in ethanol, add dehydroacetic acid (1.0 equivalent).
- Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
- Dry the purified product, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, under vacuum. A yield of 68% has been reported for this method.[\[4\]](#)

The logical workflow for this synthesis and purification process is illustrated below.

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## References

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- To cite this document: BenchChem. [Physicochemical properties of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1271578#physicochemical-properties-of-6-bromo-2-methyl-3h-imidazo-4-5-b-pyridine\]](https://www.benchchem.com/product/b1271578#physicochemical-properties-of-6-bromo-2-methyl-3h-imidazo-4-5-b-pyridine)

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